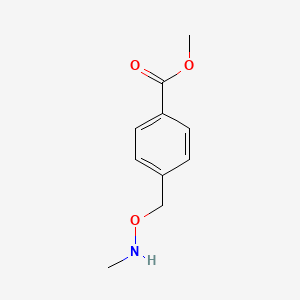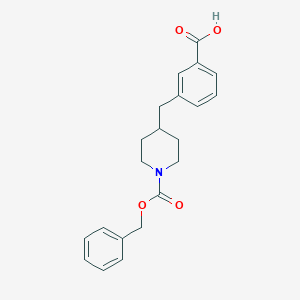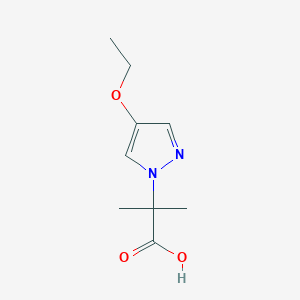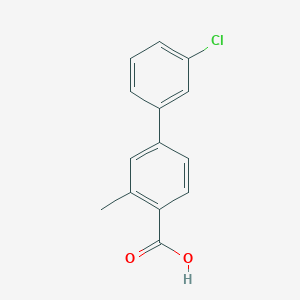
3'-Chloro-3-methylbiphenyl-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Chloro-3-methylbiphenyl-4-carboxylic acid is an organic compound belonging to the biphenyl family. It features a biphenyl core with a chlorine atom and a methyl group attached to the third carbon of one phenyl ring, and a carboxylic acid group attached to the fourth carbon of the other phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Biphenyl Synthesis: The synthesis of biphenyl derivatives often starts with the formation of biphenyl itself, which can be achieved through the Ullmann reaction, involving the coupling of two phenyl rings using copper as a catalyst.
Functionalization: The biphenyl core is then functionalized to introduce the desired substituents. For this compound, chlorination and methylation reactions are employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are often employed to meet industrial standards.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions are less common for this compound, but they can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Chlorination and methylation reactions are key steps in the synthesis, typically involving reagents like thionyl chloride (for chlorination) and methyl iodide (for methylation).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for chlorination, methyl iodide (CH3I) for methylation.
Major Products Formed:
Oxidation: this compound.
Reduction: Reduced derivatives, depending on the specific conditions and reagents used.
Substitution: Chlorinated and methylated biphenyl intermediates.
Wissenschaftliche Forschungsanwendungen
3'-Chloro-3-methylbiphenyl-4-carboxylic acid finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of structural modifications on biological activity.
Medicine: It may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic applications.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3'-chloro-3-methylbiphenyl-4-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological system and the intended use of the compound.
Vergleich Mit ähnlichen Verbindungen
3'-Methylbiphenyl-4-carboxylic acid: Lacks the chlorine atom.
4'-Chlorobiphenyl-4-carboxylic acid: Chlorine atom on the opposite phenyl ring.
3'-Chlorobiphenyl-4-carboxylic acid: Chlorine atom on the same phenyl ring but without the methyl group.
Uniqueness: 3'-Chloro-3-methylbiphenyl-4-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group on the same phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-11(5-6-13(9)14(16)17)10-3-2-4-12(15)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXSCZWVWYMMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


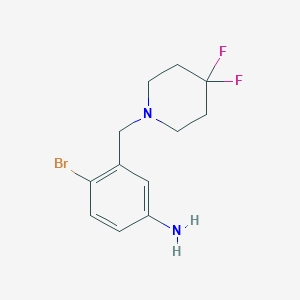
![4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B8129945.png)
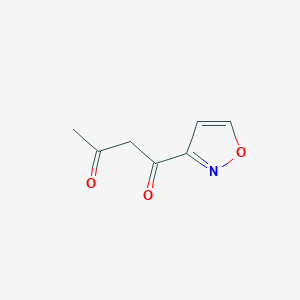



![(1R,4S)-2-azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B8129988.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethylamide](/img/structure/B8130012.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid benzylamide](/img/structure/B8130020.png)
